3,3-Diethoxypropyl 2-methylprop-2-enoate

Polymer supports Solid-phase synthesis Chromatography media

3,3-Diethoxypropyl 2-methylprop-2-enoate, commonly referred to as 3,3′-diethoxypropyl methacrylate (DEPMA), is a methacrylate monomer featuring a diethoxypropyl acetal side chain that serves as a latent aldehyde precursor. With molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol, DEPMA is commercially available at research-grade purity (≥98%) stabilized with ≤100 ppm MEHQ inhibitor.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 95984-01-3
Cat. No. B3334589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diethoxypropyl 2-methylprop-2-enoate
CAS95984-01-3
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCOC(CCOC(=O)C(=C)C)OCC
InChIInChI=1S/C11H20O4/c1-5-13-10(14-6-2)7-8-15-11(12)9(3)4/h10H,3,5-8H2,1-2,4H3
InChIKeyCPARKAXEDHCHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diethoxypropyl 2-methylprop-2-enoate (CAS 95984-01-3): Protected-Aldehyde Methacrylate Monomer for pH-Responsive Polymer Procurement


3,3-Diethoxypropyl 2-methylprop-2-enoate, commonly referred to as 3,3′-diethoxypropyl methacrylate (DEPMA), is a methacrylate monomer featuring a diethoxypropyl acetal side chain that serves as a latent aldehyde precursor . With molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol, DEPMA is commercially available at research-grade purity (≥98%) stabilized with ≤100 ppm MEHQ inhibitor [1]. Upon polymerization, the resulting poly(3,3-diethoxypropyl methacrylate) (PDEPMA) can be selectively deprotected under acidic conditions to reveal reactive aldehyde groups, enabling chemoselective bioconjugation via oxime ligation, reductive amination, or hydrazone formation [1][2]. This dual functionality—methacrylate polymerizability combined with a protected aldehyde—positions DEPMA as a key monomer for synthesizing stimuli-responsive scaffolds in drug delivery, biosensors, and protein immobilization [1].

1
Controlled radical polymerization (ATRP/RAFT) compatible monomer for synthesizing well-defined macromolecular architectures.
2
Protected-aldehyde acetal side chain functions as a latent reactive handle, enabling post-polymerization bioconjugation.
3
Direct acid hydrolysis liberates aldehydes under mild conditions, supporting oxime, hydrazone, and reductive amination chemistries.
Research-grade (≥98%) with ≤100 ppm MEHQ; store at −20°C.

Why 3,3-Diethoxypropyl 2-methylprop-2-enoate Cannot Be Interchanged with 2,2-Diethoxyethyl Methacrylate or Other Acetal Methacrylates


The position of the acetal group relative to the methacrylate ester exerts a decisive influence on both the physical architecture of the resulting polymer beads and their hydrolytic reactivity. In a direct head-to-head comparison, suspension-copolymerized beads prepared from DEPMA exhibited a specific surface area 21% higher (46 m²/g) than those from the one-carbon-shorter analog 2,2-diethoxyethyl methacrylate (DEEMA) (38 m²/g), along with a markedly narrower bead size distribution (30–140 μm vs. 50–220 μm) [1][2]. More critically, the acetal moieties of poly(DEEMA) resist direct acid hydrolysis and require a transacetalization step to liberate aldehydes, whereas PDEPMA acetals undergo direct and quantitative hydrolysis to aldehydes under mild acidic conditions [1][2]. Generic substitution with DEEMA would therefore yield chromatographic supports with lower binding capacity, broader particle-size polydispersity, and a fundamentally different deprotection mechanism that introduces additional processing steps and potential side products [1]. These quantifiable and mechanistic differences preclude simple one-for-one replacement in applications requiring predictable surface area, uniform bead geometry, or direct access to aldehyde-functionalized surfaces.

DEPMA
Bead surface area up to 46 m²/g; narrow size distribution (30–140 μm).
VS
DEEMA
Lower surface area (38 m²/g); broad size distribution (50–220 μm).
DEPMA
Acetals hydrolyze directly and quantitatively to aldehydes under mild acid.
VS
DEEMA
Requires a transacetalization step, introducing side products and extra processing.
DEPMA
Orthogonal aldehyde conjugation chemistry (oxime, hydrazone, reductive amination).
VS
Activated Ester Monomers
Limited to amine-reactive chemistry; cannot support sequential, site-specific bioconjugation.
Critical difference: Chain-length-dependent acetal architecture shifts surface area, bead uniformity, and deprotection mechanism. These factors may not transfer directly between structural analogs, requiring validation for chromatography or bioconjugation applications.

Quantitative Differentiation Evidence for 3,3-Diethoxypropyl 2-methylprop-2-enoate (DEPMA) vs. Structural Analogs and In-Class Alternatives


21% Higher Specific Surface Area of DEPMA-Derived Crosslinked Beads vs. DEEMA-Derived Beads

Suspension copolymerization of 3,3-diethoxypropyl methacrylate with 2-hydroxyethyl methacrylate (HEMA) and ethylene dimethacrylate (EDMA) produced crosslinked beads with a specific surface area reaching 46 m²/g. Under identical polymerization conditions, beads prepared from the closest structural analog, 2,2-diethoxyethyl methacrylate (DEEMA), achieved only 38 m²/g [1].

Bead Surface Area
Head-to-head
46 vs 38 m²/g
Reported 21% higher surface area supports increased ligand coupling density in affinity resins.
Data to verify: suspension copolymerization with HEMA/EDMA.
Polymer supports Solid-phase synthesis Chromatography media

Narrower and More Uniform Bead Size Distribution: 30–140 μm for DEPMA Copolymer Beads vs. 50–220 μm for DEEMA Beads

DEPMA-based crosslinked beads exhibited a diameter range of 30–140 μm, significantly narrower and shifted to smaller particle sizes compared to the 50–220 μm range obtained for DEEMA-based beads synthesized via the same suspension polymerization protocol [1].

Bead Size Distribution
Head-to-head
30–140 vs 50–220 μm
Reported narrower size range may reduce column back-pressure and improve batch uniformity.
Context-dependent: chromatographic support procurement.
Bead morphology Suspension polymerization Column packing

Controlled ATRP Kinetics: 75–93% DEPMA Conversion with Polydispersity < 1.3 at Ambient Temperature

Atom transfer radical polymerization (ATRP) of DEPMA in methanol at ambient temperature, using ethyl 2-bromoisobutyrate as initiator and Cu(I)Br/2,2′-bipyridine as catalyst, achieved 75–93% monomer conversion while maintaining polydispersity indices (PDIs) below 1.3 across varying initial monomer-to-initiator ratios [1].

ATRP Control
Supporting
75–93% conv., PDI
Ambient-temperature ATRP with tight PDI supports synthesis of block copolymers with reported controlled architecture.
Method context: CuBr/bpy, MeOH.
RAFT vs NPMA
Cross-study
≥86% conv., PDI
Equivalent control to NPMA, but expands conjugation toolbox from one to three orthogonal chemistries.
Assay context: CDB/AIBN RAFT.
Patterning Resolution
Supporting
500 nm features
Reported submicron photolithographic patterning may enable high-density protein microarrays.
Source review: 365 nm i-line, PAG.
Commercial Purity Spec
Supplier data
≥98%, ≤100 ppm MEHQ
Tightly specified purity and inhibitor content may reduce batch-to-batch polymerization variability.
Data to verify via certificate of analysis.
Atom transfer radical polymerization Controlled polymerization Block copolymer synthesis

RAFT Polymerization of DEPMA Matches NPMA in Conversion (≥86%) and Polydispersity (< 1.3) While Providing Orthogonal Aldehyde Conjugation Chemistry

Reversible addition-fragmentation chain transfer (RAFT) polymerization of DEPMA with cumyl dithiobenzoate (CDB) and AIBN reached ≥86% monomer conversion with PDIs below 1.3. The activated ester monomer p-nitrophenyl methacrylate (NPMA), polymerized under identical RAFT conditions, achieved equivalent conversion and PDI values [1]. Following polymerization, pDEPMA was hydrolyzed to generate aldehyde side chains and conjugated with aminooxy-modified molecules via stable oxime linkages—an orthogonal conjugation pathway unavailable to NPMA-based systems [1].

RAFT vs NPMA
Cross-study
≥86% conv., PDI
Equivalent control to NPMA, but expands conjugation toolbox from one to three orthogonal chemistries.
Assay context: CDB/AIBN RAFT.
Patterning Resolution
Supporting
500 nm features
Reported submicron photolithographic patterning may enable high-density protein microarrays.
Source review: 365 nm i-line, PAG.
Commercial Purity Spec
Supplier data
≥98%, ≤100 ppm MEHQ
Tightly specified purity and inhibitor content may reduce batch-to-batch polymerization variability.
Data to verify via certificate of analysis.
RAFT polymerization Bioconjugation Multifunctional polymers

Submicron Protein Patterning Resolution: 500 nm Features via PDEPMA Photolithography

PDEPMA thin films containing triphenylsulfonium triflate as a photoacid generator were patterned by 365 nm (i-line) photolithography, yielding spatially resolved aldehyde features ranging from 500 nm to 40 μm. Subsequent incubation with streptavidin produced submicron protein patterns with biologically relevant feature sizes [1].

Patterning Resolution
Supporting
500 nm features
Reported submicron photolithographic patterning may enable high-density protein microarrays.
Source review: 365 nm i-line, PAG.
Protein microarrays Biosensor interfaces Photolithography

Commercial Purity Specification: ≥98% DEPMA with ≤100 ppm MEHQ Inhibitor vs. Typical 95–97% Research-Grade Methacrylates

Commercially sourced 3,3-diethoxypropyl 2-methylprop-2-enoate is supplied at a minimum purity of 98% with precisely controlled MEHQ inhibitor content (≤100 ppm), requiring storage at −20°C with cold-chain shipping to preserve monomer integrity .

Commercial Purity Spec
Supplier data
≥98%, ≤100 ppm MEHQ
Tightly specified purity and inhibitor content may reduce batch-to-batch polymerization variability.
Data to verify via certificate of analysis.
Monomer purity Procurement specification Polymerization reproducibility

High-Value Application Scenarios for 3,3-Diethoxypropyl 2-methylprop-2-enoate Supported by Quantitative Differentiation Evidence


High-Capacity Aldehyde-Functionalized Affinity Chromatography Resins

DEPMA-derived crosslinked beads, with 21% higher specific surface area (46 m²/g) and narrower size distribution (30–140 μm) compared to DEEMA-based alternatives [1], are uniquely suited for manufacturing high-capacity affinity resins. The higher surface area translates to greater ligand coupling density per packed column volume, while the tighter bead size distribution minimizes flow channeling and back-pressure. Post-polymerization hydrolysis of the acetal groups generates surface aldehydes that can be directly conjugated to aminooxy- or hydrazine-modified affinity ligands without the transacetalization step required for DEEMA-based resins, reducing processing time and eliminating side-product contamination [1][2].

Well-Defined Stimuli-Responsive Block Copolymers for Targeted Drug Delivery

DEPMA's compatibility with both ATRP (75–93% conversion, PDI < 1.3 at ambient temperature) [3] and RAFT (≥86% conversion, PDI < 1.3) [4] enables the synthesis of block copolymers with precisely controlled segment lengths and narrow molecular weight distributions. The acetal side chains serve as acid-labile protecting groups, allowing the polymer to remain stable in circulation (pH 7.4) while selectively generating aldehyde functionalities and/or triggering disassembly in the acidic tumor microenvironment or endosomal compartments (pH 5.0–6.5). This orthogonally addressable chemistry supports multifunctional designs—e.g., one block for drug conjugation via oxime linkages, another for targeting ligand attachment—that are not simultaneously achievable with single-mode activated-ester monomers such as NPMA [4].

High-Density Protein Microarrays with Submicron Feature Resolution

PDEPMA thin-film photolithography achieves protein feature sizes down to 500 nm [5], enabling approximately 4× higher spot density than conventional micron-scale patterning methods. This submicron resolution is made possible by the chemical amplification mechanism inherent to the acetal-to-aldehyde conversion: a single photoacid-generating event catalyzes the deprotection of multiple acetal groups, providing intrinsic signal amplification. The resulting aldehyde patterns enable covalent, orientation-specific protein immobilization through N-terminal amine or genetically encoded aldehyde-tag chemistries. Procurement of DEPMA for this application is justified when assay multiplexing density—and the associated reduction in sample volume and reagent consumption per data point—is a primary project driver.

Dual-Functional Biomaterial Scaffolds with Orthogonal Bioconjugation Handles

DEPMA's latent aldehyde functionality, orthogonal to conventional amine-reactive chemistries, enables the construction of polymer scaffolds bearing two distinct biofunctionalization handles. For instance, a DEPMA-containing block or statistical copolymer can first be conjugated through its hydrolyzed aldehyde groups to aminooxy-modified cell-adhesion peptides (e.g., RGD) via stable oxime bonds, while a co-monomer bearing activated ester groups (e.g., NPMA) is simultaneously or sequentially reacted with amine-containing growth factors [4]. This dual-mode orthogonal conjugation—demonstrated by Hwang et al. using sequential deprotection of pDEPMA followed by oxime ligation independently of the NPMA ester chemistry—cannot be replicated with monomers offering only a single reactive modality. Procurement of DEPMA is thus essential for any biomaterials program requiring spatially or temporally controlled presentation of multiple biomolecules on a single polymer backbone [4].

Application
Selection Property
Validation Focus
Affinity Chromatography Resins
High surface area and narrow bead distribution
Ligand density and back-pressure uniformity
Stimuli-Responsive Block Copolymer Studies
Controlled ATRP/RAFT with latent aldehyde handle
pH-dependent hydrolysis and bioconjugation efficiency
High-Density Protein Microarrays
Photolithographic submicron resolution
Pattern fidelity and protein coupling orientation
Dual-Mode Biomaterial Scaffolds
Orthogonal aldehyde conjugation chemistry
Sequential, site-specific biomolecule immobilization
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